Stereochemical Impact on AChE Inhibition: Enantiomer-Dependent Potency Shift in 3-Nitrophenoxy Pyrrolidine Congeners
In a direct enantiomeric pair comparison using structurally analogous N-benzyl-3-nitrophenoxy pyrrolidines, the (R)-enantiomer (11e) inhibited electric eel acetylcholinesterase (eeAChE) with an IC₅₀ of 1.31 ± 0.42 μM, while the (S)-enantiomer exhibited an IC₅₀ of 7.22 ± 0.25 μM – a 5.5-fold potency advantage for the (R)-configuration [1]. This data establishes that the stereochemistry at the pyrrolidine C-3 position bearing the nitrophenoxy group is a critical determinant of enzyme inhibitory activity within this chemotype. Although the exact target compound was not tested in that study, the class-level evidence indicates that the (S)-configuration may similarly yield distinct activity profiles compared to the (R)-enantiomer (CAS 1286207-33-7) in assays where the pyrrolidine nitrogen is functionalized or the scaffold interacts with chiral biological targets.
| Evidence Dimension | Inhibitory potency against electric eel acetylcholinesterase (eeAChE) |
|---|---|
| Target Compound Data | Not directly measured for (S)-3-(2-Nitrophenoxy)pyrrolidine HCl. Data available for the structurally related N-benzyl (S)-3-nitrophenoxy analog (S)-11e: IC₅₀ = 7.22 ± 0.25 μM |
| Comparator Or Baseline | N-benzyl (R)-3-nitrophenoxy pyrrolidine analog (R)-11e: IC₅₀ = 1.31 ± 0.42 μM; (S)-enantiomer (S)-11e: IC₅₀ = 7.22 ± 0.25 μM |
| Quantified Difference | 5.5-fold IC₅₀ difference between (R) and (S) enantiomers (1.31 μM vs. 7.22 μM) |
| Conditions | In vitro enzymatic assay using eeAChE; values represent mean ± SD of at least three determinations performed in triplicate [1]. |
Why This Matters
This demonstrates that enantiomeric identity at the pyrrolidine 3-position profoundly influences biological target engagement within the 3-nitrophenoxy pyrrolidine class, making enantiopure procurement essential for reproducible SAR studies.
- [1] Paolino M. et al. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 2024, 112, 117838. Table 3, lines 252-254. DOI: 10.1016/j.bmc.2024.117838 View Source
